molecular formula C15H11F3O2 B8647382 4-Trifluoroacetylphenol benzyl ether CAS No. 137614-78-9

4-Trifluoroacetylphenol benzyl ether

Cat. No.: B8647382
CAS No.: 137614-78-9
M. Wt: 280.24 g/mol
InChI Key: OSXBYCLYYVYZOX-UHFFFAOYSA-N
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Description

4-Trifluoroacetylphenol benzyl ether is a useful research compound. Its molecular formula is C15H11F3O2 and its molecular weight is 280.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the trifluoroacetyl group exhibit promising antimicrobial properties. For instance, derivatives of 4-trifluoroacetylphenol have been synthesized and evaluated for their efficacy against various bacterial strains. A study demonstrated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Properties
The anticancer potential of 4-trifluoroacetylphenol benzyl ether has been explored through various in vitro studies. These studies have shown that the compound can induce apoptosis in cancer cells by modulating specific signaling pathways. The trifluoroacetyl group is believed to enhance the compound's ability to interact with biological targets, making it a candidate for further investigation in cancer therapeutics .

Organic Synthesis

Reagent in Chemical Reactions
this compound serves as a versatile reagent in organic synthesis. It can be utilized in the synthesis of more complex molecules through reactions such as acylation and etherification. The presence of the trifluoroacetyl group allows for selective reactions under mild conditions, which is advantageous for synthesizing sensitive compounds .

Protecting Group
In peptide synthesis, this compound can function as a protecting group for phenolic hydroxyls. This application is crucial during the synthesis of complex peptides where selective protection and deprotection steps are necessary to prevent unwanted reactions .

Materials Science

Polymer Chemistry
The compound has been investigated for its potential use in polymer chemistry, particularly as a building block for functional polymers. Its unique electronic properties due to the trifluoroacetyl group can impart desirable characteristics to polymers, such as increased thermal stability and enhanced solubility . Research into polymerization techniques involving this compound is ongoing, with promising results in creating materials with tailored properties.

Case Studies

Study Focus Findings Reference
Antimicrobial EfficacyDemonstrated inhibition of bacterial growth; potential for new antibiotics
Anticancer ActivityInduced apoptosis in cancer cell lines; modulation of signaling pathways
Organic Synthesis UtilityServed as a reagent for selective acylation; useful in synthesizing complex molecules
Polymer ApplicationsEnhanced thermal stability and solubility in functional polymers

Chemical Reactions Analysis

Hydrolysis Reactions

The benzyl ether group undergoes acidic or basic hydrolysis:

  • Acid-catalyzed cleavage : Concentrated HCl or HBr in acetic acid cleaves the ether bond, yielding 4-trifluoroacetylphenol and benzyl alcohol .

  • Basic hydrolysis : NaOH in aqueous ethanol removes the benzyl group, though the trifluoroacetyl group may require stabilization .

Condition Products Mechanism Reference
48% HBr, HOAc, reflux4-Trifluoroacetylphenol + BnBrSₙ1 (benzyl carbocation)
2M NaOH, EtOH/H₂O, 70°C4-Trifluoroacetylphenol + BnOHSₙ2

Oxidation Reactions

The benzylic position is susceptible to oxidation:

  • Oxidative cleavage : Hypervalent iodine reagents (e.g., mIBX) convert the benzyl ether to 4-trifluoroacetylphenoxy benzoate esters .

  • Radical-mediated pathways : Photoredox catalysis with Ru(bpy)₃²⁺ enables α-arylation or cross-coupling .

Reagent Product Key Insight Reference
mIBX, CH₃NO₂/H₂OBenzoate esterRadical intermediates detected via EPR
Ru(bpy)₃Cl₂, light (450 nm)α-Arylated derivativesSingle-electron transfer (SET) mechanism

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the phenol ring:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the ortho/para positions relative to the trifluoroacetyl group.

  • Halogenation : Br₂/FeBr₃ selectively brominates the aromatic ring .

Reaction Conditions Regioselectivity Reference
NitrationHNO₃, H₂SO₄, 0°CPara > ortho (1.5:1)
BrominationBr₂, FeBr₃, CH₂Cl₂, RTExclusive para addition

Protective Group Chemistry

The benzyl ether serves as a temporary protective group:

  • Deprotection : Catalytic hydrogenation (H₂/Pd-C) or BCl₃ in CH₂Cl₂ removes the benzyl group without affecting the trifluoroacetyl moiety .

Method Selectivity Limitations Reference
H₂ (1 atm), Pd-C, EtOAcFull deprotection in 2 hIncompatible with alkenes
BCl₃ (1.0M), CH₂Cl₂, −78°CChemoselective for benzyl etherSensitive to moisture

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C, primarily via retro-ene elimination of benzaldehyde and trifluoroacetylphenol .

Temperature Range Primary Decomposition Pathway Byproducts
220–300°CC-O bond cleavageBenzaldehyde, CO, HF

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-trifluoroacetylphenol benzyl ether, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis can be optimized via benzyl ether formation using 4-trifluoromethylphenol derivatives. For example, nucleophilic substitution reactions with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) yield the ether. Evidence from related trifluoromethylphenyl acetic acid syntheses suggests that temperature (60–80°C) and stoichiometric ratios (1:1.2 phenol:benzyl halide) are critical for >80% yield . Parallel methods for difluoromethyl ethers, such as using triflate reagents, may also apply but require inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation relies on 1H^1\text{H}- and 19F^{19}\text{F}-NMR to identify benzyl ether protons (δ 4.5–5.0 ppm) and the trifluoroacetyl group (δ -60 to -70 ppm for 19F^{19}\text{F}). Mass spectrometry (EI-MS) with a molecular ion peak at m/z 296 [M+^+] further validates the structure .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies on similar trifluoromethyl compounds indicate degradation under prolonged UV exposure or high humidity. Store the compound in amber vials at -20°C under nitrogen. Accelerated stability testing (40°C/75% RH for 1 month) can predict shelf life, with HPLC monitoring for degradation products like 4-trifluoromethylphenol .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The trifluoroacetyl group is a strong electron-withdrawing meta-director. Kinetic studies using nitration (HNO₃/H₂SO₄) show preferential substitution at the meta position, with rate constants 3–5× slower than unsubstituted benzyl ethers. Computational modeling (DFT) of charge distribution and frontier molecular orbitals can further predict regioselectivity .

Q. How can this compound be functionalized for use in drug discovery, and what are the key challenges?

  • Methodological Answer : The benzyl ether can undergo hydrogenolysis (H₂/Pd-C) to yield 4-trifluoroacetylphenol, a precursor for prodrugs. However, the trifluoroacetyl group may hinder enzymatic cleavage in vivo. Site-selective modifications, such as introducing bioisosteres (e.g., sulfonamides), improve metabolic stability. Parallel studies on trifluoromethylpyridine derivatives highlight the need for balancing lipophilicity (logP < 3) and solubility .

Q. What environmental persistence data exist for this compound, and how can its degradation pathways be studied?

  • Methodological Answer : Per- and polyfluoroalkyl substances (PFAS) like this compound may exhibit environmental persistence due to C-F bond strength. Aerobic biodegradation assays (OECD 301B) using activated sludge can quantify half-life. Advanced LC-MS/MS methods detect breakdown products, such as trifluoroacetic acid, which is resistant to further degradation .

Q. How do steric and electronic effects influence the catalytic hydrogenation of this compound?

  • Methodological Answer : Hydrogenation of the benzyl ether group requires careful catalyst selection. Pd/C (5% w/w) in ethanol achieves full reduction at 50 psi H₂, but the trifluoroacetyl group may deactivate the catalyst. Switching to Rh/Al₂O₃ improves tolerance, with turnover numbers (TON) increasing from 50 (Pd) to 200 (Rh). In situ IR spectroscopy monitors carbonyl group stability during reaction .

Properties

CAS No.

137614-78-9

Molecular Formula

C15H11F3O2

Molecular Weight

280.24 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)14(19)12-6-8-13(9-7-12)20-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

OSXBYCLYYVYZOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 91.2 ml (0.23 mol) of 2.5M n-butyllithium solution was added dropwise at -40° C. to a solution of 50.0 g (0.19 mol) of 4-bromophenol benzyl ether in 250 ml of tetrahydrofuran. The mixture was subsequently stirred for a short time at -40° C., then cooled to -78° C., and 34 g (0.27 mol) of methyl trifluoroacetate were added dropwise. The mixture was allowed to come to room temperature and then stirred at 0° C. for 3 hours. For working up, 120 ml of dilute hydrochloric acid were added dropwise, the mixture was diluted with toluene, and the organic phase was separated off, washed with water, dried and concentrated. A brown solid was obtained which was recrystallized from petroleum ether/ethyl acetate 10:1.
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Synthesis routes and methods II

Procedure details

At −78° C., 182.4 ml of a 2.5 M butyllithium solution were added dropwise to a solution of 100 g of 4-benzyloxy-1-bromobenzene in 500 ml of dry tetrahydrofuran. Stirring was continued at −78° C. for 15 min, and 68.0 g of methyl trifluoroacetate were then added dropwise at this temperature. Stirring was subsequently continued at −20° C. for 2 hours. For work-up, 80 ml of saturated aqueous ammonium chloride were added dropwise, the mixture was mixed with 250 ml of dilute hydrochloric acid and diluted with 500 ml of toluene, and the organic phase was washed with water, dried and concentrated, to give the title product as a colourless oil which crystallised on digestion with heptane.
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